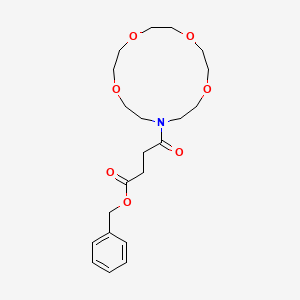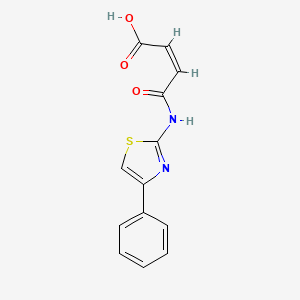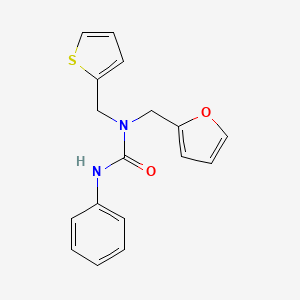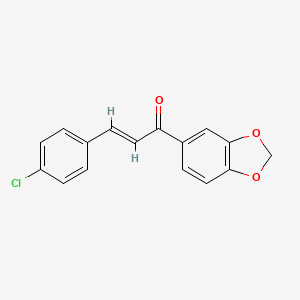![molecular formula C20H27ClN2O2 B12217664 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B12217664.png)
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol is a complex organic compound that features a carbazole core with a chloro substituent and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 8-position.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction, where the carbazole derivative reacts with tetrahydrofuran-2-ylmethylamine.
Formation of the Propanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound in drug discovery.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol: shares structural similarities with other carbazole derivatives such as:
Uniqueness
- Structural Features : The presence of the tetrahydrofuran moiety and the specific positioning of the chloro substituent make it unique compared to other carbazole derivatives.
- Reactivity : Its reactivity profile, particularly in substitution reactions, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H27ClN2O2 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-8-3-7-17-16-6-1-2-9-19(16)23(20(17)18)13-14(24)11-22-12-15-5-4-10-25-15/h3,7-8,14-15,22,24H,1-2,4-6,9-13H2 |
InChI Key |
CZJWKADZGDYKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNCC4CCCO4)O)C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12217588.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12217593.png)
![2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12217599.png)
![Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B12217606.png)
![3-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12217608.png)

![2-tert-butyl-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12217617.png)



![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B12217655.png)
![N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B12217658.png)
![(2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12217660.png)
![2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12217663.png)
